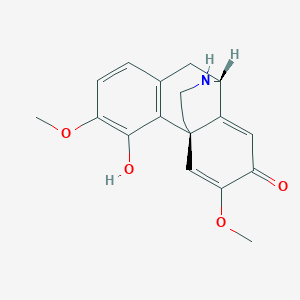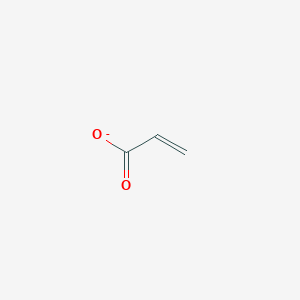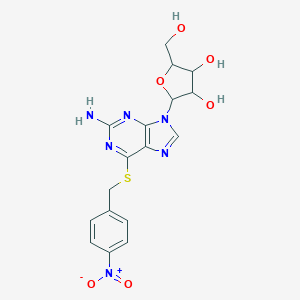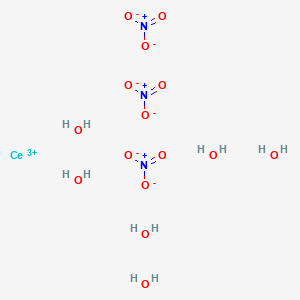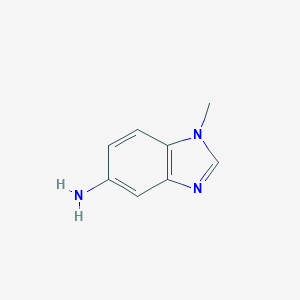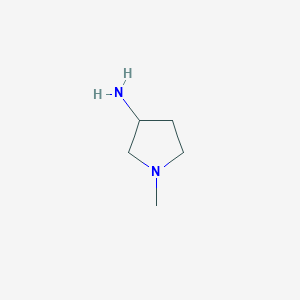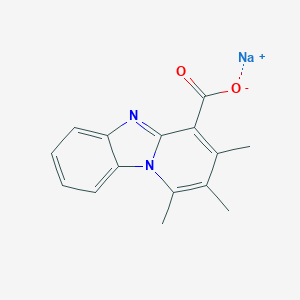
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt (PBI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
In microbial research, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer research, it has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is a potent antioxidant. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
In microbial research, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death. It has also been found to inhibit the activity of enzymes involved in the synthesis of bacterial and fungal cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt in lab experiments is its broad spectrum of activity against cancer cells and pathogenic microorganisms. It has also been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.
One of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been found to have limited stability in acidic and basic conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to develop more efficient methods for synthesizing this compound and improving its solubility and stability. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been reported by several researchers using different methods. One of the most common methods involves the reaction of 2-amino-3-methylpyridine with 1,2,3-trimethyl-4-nitroimidazole in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain this compound as a sodium salt.
Wissenschaftliche Forschungsanwendungen
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,2,3-trimethyl-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In microbial research, this compound has been shown to have antibacterial and antifungal activities. It has been found to inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans.
In addition, this compound has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Eigenschaften
CAS-Nummer |
10326-86-0 |
|---|---|
Molekularformel |
C15H13N2NaO2 |
Molekulargewicht |
276.26 g/mol |
IUPAC-Name |
sodium;1,2,3-trimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H14N2O2.Na/c1-8-9(2)13(15(18)19)14-16-11-6-4-5-7-12(11)17(14)10(8)3;/h4-7H,1-3H3,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
XXVQCZOFJMOHPV-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C(=O)[O-])C.[Na+] |
Andere CAS-Nummern |
10326-86-0 |
Synonyme |
1,2,3-Trimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



